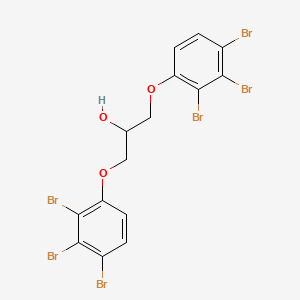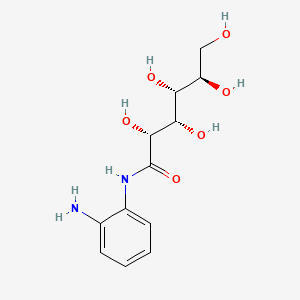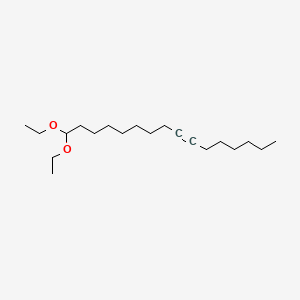
1,3-Bis(tribromophenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(tribromophenoxy)propan-2-ol: is a brominated flame retardant compound with the molecular formula C15H10Br6O3 and a molecular weight of 717.6621 g/mol . This compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability in various materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(tribromophenoxy)propan-2-ol can be synthesized through the reaction of tribromophenol with epichlorohydrin under basic conditions. The reaction typically involves the following steps:
Formation of the intermediate: Tribromophenol reacts with epichlorohydrin in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Preparation: Tribromophenol and epichlorohydrin are prepared in large quantities.
Reaction Vessel: The reactants are introduced into a reaction vessel with a base catalyst.
Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(tribromophenoxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from 50-100°C.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(tribromophenoxy)propan-2-ol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which 1,3-Bis(tribromophenoxy)propan-2-ol exerts its flame-retardant effects involves:
Thermal Decomposition: The compound decomposes at high temperatures to release bromine radicals.
Radical Scavenging: Bromine radicals react with free radicals generated during combustion, interrupting the combustion process and reducing flammability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Similar structure but with methoxy groups instead of bromine atoms.
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Contains triazole rings instead of bromine atoms.
Uniqueness
1,3-Bis(tribromophenoxy)propan-2-ol is unique due to its high bromine content, which provides superior flame-retardant properties compared to similar compounds. The presence of multiple bromine atoms enhances its ability to scavenge free radicals and interrupt the combustion process more effectively .
Eigenschaften
CAS-Nummer |
55067-98-6 |
|---|---|
Molekularformel |
C15H10Br6O3 |
Molekulargewicht |
717.7 g/mol |
IUPAC-Name |
1,3-bis(2,3,4-tribromophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H10Br6O3/c16-8-1-3-10(14(20)12(8)18)23-5-7(22)6-24-11-4-2-9(17)13(19)15(11)21/h1-4,7,22H,5-6H2 |
InChI-Schlüssel |
RCWABTBIRDAWRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OCC(COC2=C(C(=C(C=C2)Br)Br)Br)O)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















